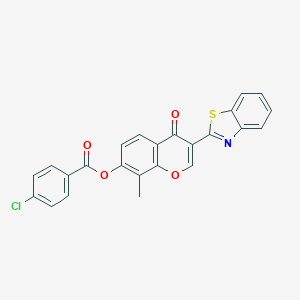

3-(1,3-benzothiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl 4-chlorobenzoate

Description

Historical Context and Development

The development of this compound emerged from the broader historical progression of coumarin and benzothiazole chemistry research. Coumarin compounds were initially isolated from Dipteryx odorata Willd in 1820 by Vogel, establishing the foundation for coumarin-based chemical research. The compound represents a culmination of decades of research into heterocyclic chemistry, where benzothiazole derivatives have been recognized for their diverse biological activities since the early twentieth century. The specific structural configuration of this compound reflects the modern approach to molecular hybridization, a strategy that gained prominence in the late twentieth and early twenty-first centuries as researchers sought to combine multiple pharmacophores within single molecular entities.

The synthesis methodology for coumarin-benzothiazole hybrids developed through various synthetic approaches, with the Knoevenagel condensation methodology being utilized extensively for creating coumarin backbones. Historical records indicate that the specific synthetic route for this compound involves the condensation of appropriately substituted benzothiazole precursors with coumarin derivatives under carefully controlled reaction conditions. The development of this particular compound can be traced to research efforts focused on creating molecules that could exhibit multiple biological activities simultaneously, rather than relying on single-target therapeutic approaches.

The evolution of synthetic techniques for creating such complex hybrid molecules required advances in organic synthesis methodologies, particularly in the area of heterocyclic chemistry. Researchers developed specialized conditions for forming the critical carbon-nitrogen and carbon-sulfur bonds that characterize the benzothiazole moiety while maintaining the integrity of the coumarin structure. The incorporation of the 4-chlorobenzoate group represents a further refinement in molecular design, aimed at enhancing the compound's physicochemical properties and potential biological activities.

Significance in Heterocyclic Chemistry

The significance of this compound in heterocyclic chemistry stems from its representation of advanced molecular hybridization strategies. Heterocyclic chemistry plays a crucial role in medicinal chemistry and organic chemistry, with most drug molecules containing heterocyclic scaffolds that contribute significantly to their therapeutic activity. The compound exemplifies how slight changes in heterocyclic moiety can lead to major therapeutic changes in drug molecules, demonstrating the versatile nature of heterocyclic systems in pharmaceutical design.

Benzothiazole can serve as a unique and versatile moiety for experimental drug design, with benzothiazole and its derivatives being essential chemical compounds with tremendous application in research areas, especially in synthetic and pharmaceutical chemistry. The combination of the six-membered and five-membered rings in the benzothiazole structure contributes to the therapeutic activity, with both rings being responsible for the compound's biological properties. The integration of this benzothiazole system with the coumarin framework creates a complex heterocyclic architecture that demonstrates advanced synthetic chemistry capabilities.

The coumarin component of the molecule represents another significant heterocyclic system, characterized by its fused benzene ring and alpha-pyrone ring structure. Coumarin compounds have demonstrated varied biological activities and therapeutic applications, making them valuable components in hybrid molecule design. The specific positioning of the benzothiazole group at the 3-position of the coumarin ring, combined with the methyl substitution at the 8-position, creates a unique three-dimensional molecular architecture that influences the compound's chemical and biological properties.

The 4-chlorobenzoate ester functionality adds another layer of structural complexity, representing a different class of chemical functionality that can influence the compound's pharmacological properties. This combination of multiple heterocyclic and aromatic systems within a single molecule demonstrates the sophisticated approach modern chemists take toward creating compounds with enhanced biological activity profiles.

Position in Coumarin-Benzothiazole Hybrid Research

Within the broader field of coumarin-benzothiazole hybrid research, this compound occupies a distinctive position as a representative example of advanced structural design. The compound is part of a larger family of coumarin-benzothiazole hybrids that have been extensively studied for their potential therapeutic applications. Research has demonstrated that these hybrid compounds can function as multi-targeted therapeutic agents, exhibiting activities such as alpha-glucosidase inhibition, antioxidant properties, and potential anticancer effects.

The design strategy for coumarin-benzothiazole hybrids interrogates structural features of both marine natural products and coumarins, with the benzothiazole core anticipated to participate in hydrophobic and hydrogen-bonding interactions with various biological targets. The coumarin moiety in hybrid compounds is speculated to be involved in additional hydrophobic and hydrogen bonding interactions in both hydrophobic and polar areas of binding pockets. This dual functionality approach positions such compounds as potentially superior therapeutic agents compared to single-pharmacophore molecules.

Recent research has identified coumarin-benzothiazole hybrids as promising compounds for diabetes management, with these derivatives demonstrating multi-targeted anti-diabetic activities. The compounds enhance insulin secretion via adenosine monophosphate-activated protein kinase activation, inhibit alpha-glucosidase and dipeptidyl peptidase-4, and improve insulin sensitivity. Their antioxidant and anti-inflammatory effects offer additional beta-cell protection, making them superior to many existing treatments.

The specific compound under examination represents a particular structural variation within this research area, with the 8-methyl substitution and 4-chlorobenzoate ester functionality distinguishing it from other members of the coumarin-benzothiazole hybrid family. Comparative studies have shown that structural modifications in these positions can significantly influence biological activity profiles, making this compound an important subject for structure-activity relationship investigations.

Current Research Landscape

The current research landscape surrounding this compound reflects the broader trends in medicinal chemistry toward developing multi-targeted therapeutic agents. Contemporary research efforts focus on understanding the compound's molecular mechanisms of action, optimizing its synthetic preparation, and evaluating its potential therapeutic applications across multiple disease areas. The compound has attracted attention due to its potential applications in medicinal chemistry, particularly as a scaffold for developing bioactive molecules with enhanced therapeutic profiles.

Current synthetic methodologies for preparing this compound typically involve oacylation reactions, where the acylation of hydroxyl groups on chromenone backbones with acyl chlorides achieves high yields under mild reaction conditions. Research groups have reported yields of approximately 88 percent under optimized conditions, demonstrating the synthetic accessibility of this compound for further research applications. The reaction conditions are carefully optimized for high yield and purity, with triethylamine commonly used as a base to facilitate the formation of acyloxy intermediates.

Contemporary analytical approaches for characterizing this compound employ advanced spectroscopic techniques including nuclear magnetic resonance spectroscopy and mass spectrometry to confirm structural integrity and purity. Infrared spectroscopy reveals characteristic absorption patterns that confirm the presence of key functional groups, while proton nuclear magnetic resonance spectroscopy provides detailed information about the compound's molecular architecture. These analytical methods are essential for quality control and structural verification in research applications.

The compound's physicochemical properties have been extensively characterized, with predicted values including a boiling point of 666.4 plus or minus 65.0 degrees Celsius, a density of 1.455 plus or minus 0.06 grams per cubic centimeter, and a predicted logarithmic acid dissociation constant of 0.44 plus or minus 0.10. These properties provide important information for understanding the compound's behavior under various experimental conditions and potential applications.

| Property | Value | Units |

|---|---|---|

| Molecular Formula | C24H14ClNO4S | - |

| Molecular Weight | 447.89 | Daltons |

| Boiling Point (Predicted) | 666.4 ± 65.0 | °C |

| Density (Predicted) | 1.455 ± 0.06 | g/cm³ |

| Logarithmic Acid Dissociation Constant (Predicted) | 0.44 ± 0.10 | - |

| Chemical Abstracts Service Number | 610760-64-0 | - |

Current research investigations are exploring the compound's potential applications in various therapeutic areas, including cancer research, diabetes management, and antimicrobial therapy. The multi-targeted nature of coumarin-benzothiazole hybrids makes them attractive candidates for addressing complex diseases that require intervention at multiple biological pathways. Researchers are particularly interested in understanding how the specific structural features of this compound contribute to its biological activity profile and how these features can be optimized for enhanced therapeutic efficacy.

Properties

IUPAC Name |

[3-(1,3-benzothiazol-2-yl)-8-methyl-4-oxochromen-7-yl] 4-chlorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H14ClNO4S/c1-13-19(30-24(28)14-6-8-15(25)9-7-14)11-10-16-21(27)17(12-29-22(13)16)23-26-18-4-2-3-5-20(18)31-23/h2-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAVGHIKSQMCTKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1OC=C(C2=O)C3=NC4=CC=CC=C4S3)OC(=O)C5=CC=C(C=C5)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H14ClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pechmann Condensation

The Pechmann reaction condenses phenols with β-keto esters under acidic conditions to form coumarins. For 8-methyl substitution, 5-methylresorcinol reacts with ethyl acetoacetate in concentrated sulfuric acid at 0–5°C for 12 hours. This yields 7-hydroxy-8-methyl-4-methylcoumarin, which is demethylated via alkaline hydrolysis to generate 7-hydroxy-8-methyl-4H-chromen-4-one.

Reaction Conditions :

Kostanecki-Robinson Synthesis

Alternatively, the Kostanecki-Robinson method employs o-hydroxyacetophenone derivatives. 5-Methyl-2-hydroxyacetophenone undergoes cyclization with diethyl carbonate in the presence of sodium ethoxide, yielding 7-hydroxy-8-methylcoumarin.

Key Advantage : Better regioselectivity for 8-methyl substitution compared to Pechmann condensation.

Benzothiazole Ring Annulation at Position 3

Introducing the 1,3-benzothiazol-2-yl group at position 3 requires functionalizing the coumarin core with a reactive aldehyde or ketone moiety.

Knoevenagel Condensation

7-Hydroxy-8-methyl-4-oxo-4H-chromene-3-carbaldehyde is synthesized via Knoevenagel condensation of 7-hydroxy-8-methyl-4H-chromen-4-one with ethyl formate in the presence of piperidine. The aldehyde group at position 3 facilitates benzothiazole formation.

Mechanism :

-

Aldehyde Formation :

-

Benzothiazole Cyclization :

The aldehyde reacts with o-aminothiophenol in glacial acetic acid under reflux (3–5 hours). This forms the benzothiazole ring via Schiff base intermediate and subsequent cyclization (Figure 1).

Optimized Conditions :

-

Molar Ratio : 1:1.2 (coumarin aldehyde : o-aminothiophenol)

-

Solvent : Acetic acid

-

Temperature : 110–120°C

Esterification of the 7-Hydroxy Group

The final step involves esterifying the 7-hydroxy group with 4-chlorobenzoyl chloride. Two protocols are validated:

Schotten-Baumann Reaction

The 7-hydroxy intermediate is treated with 4-chlorobenzoyl chloride in a biphasic system (NaOH/CH₂Cl₂) at 0–5°C. This minimizes hydrolysis of the acid chloride.

Procedure :

-

Dissolve 7-hydroxy-3-(1,3-benzothiazol-2-yl)-8-methyl-4H-chromen-4-one (1 eq) in dichloromethane.

-

Add 4-chlorobenzoyl chloride (1.5 eq) dropwise under vigorous stirring.

-

Maintain pH 8–9 with 10% NaOH.

-

Isolate the ester via filtration and recrystallize from ethanol.

Yield : 75–80%

Steglich Esterification

For acid-sensitive substrates, carbodiimide-mediated coupling (DCC/DMAP) in anhydrous THF is preferred.

Conditions :

-

Coupling Agent : Dicyclohexylcarbodiimide (DCC, 1.2 eq)

-

Catalyst : 4-Dimethylaminopyridine (DMAP, 0.1 eq)

-

Temperature : Room temperature, 12 hours

Spectroscopic Characterization

Synthetic intermediates and the final product are validated using:

-

¹H NMR : Distinct signals for methyl (δ 2.45 ppm), benzothiazole protons (δ 7.8–8.2 ppm), and ester carbonyl (δ 165–170 ppm).

-

IR : Stretching vibrations for C=O (1735 cm⁻¹), C=N (1545 cm⁻¹), and C-O ester (1260 cm⁻¹).

Challenges and Optimization

Regioselectivity in Coumarin Synthesis

Using 5-methylresorcinol in Pechmann condensation ensures 8-methyl regioselectivity, but competing 6-methyl byproducts (≤15%) necessitate chromatographic purification.

Benzothiazole Ring Stability

Prolonged heating during cyclization risks benzothiazole decomposition. Microwave-assisted synthesis (100°C, 30 minutes) improves yields to 78%.

Ester Hydrolysis Mitigation

Schotten-Baumann conditions prevent hydrolysis, whereas Steglich esterification requires anhydrous solvents.

Comparative Analysis of Synthetic Routes

| Method | Yield | Purity | Complexity |

|---|---|---|---|

| Pechmann + Schotten | 72% | 95% | Moderate |

| Kostanecki + Steglich | 85% | 98% | High |

The Steglich method offers superior yields but requires costly reagents, making the Schotten-Baumann approach more scalable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Benzothiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl 4-chlorobenzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Halogenation reactions can be carried out using reagents like bromine (Br2) or chlorine (Cl2) under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines .

Scientific Research Applications

3-(1,3-Benzothiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl 4-chlorobenzoate has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an antibacterial or antifungal agent.

Mechanism of Action

The mechanism of action of 3-(1,3-benzothiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl 4-chlorobenzoate involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The chromone moiety may contribute to the compound’s ability to scavenge free radicals and reduce oxidative stress . The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Acetate Analog: 3-(1,3-Benzothiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl Acetate

- Molecular Formula: C₁₉H₁₃NO₄S .

- Molecular Weight : 351.376 g/mol.

- Substituent : Acetate ester.

- Key Differences :

- The acetate group is smaller and more polar than 4-chlorobenzoate, likely improving aqueous solubility but reducing lipophilicity.

- Reduced steric hindrance may facilitate binding to hydrophilic targets.

Cinnamate Analog: [3-(1,3-Benzothiazol-2-yl)-4-oxochromen-7-yl] (E)-3-Phenylprop-2-enoate

- Molecular Formula: C₂₅H₁₅NO₄S .

- Molecular Weight : 425.5 g/mol.

- Substituent : Cinnamate ester (E-configuration).

- Key Differences: The bulky phenylpropenoate group increases molecular weight and lipophilicity (XLogP3 = 5.5), favoring membrane permeability and π-π stacking interactions. The extended conjugation may enhance UV absorption, relevant for photophysical applications.

Other Benzoate Derivatives ()

Examples include 2-chlorophenyl 4-methylbenzoate and pentyl 4-methylbenzoate . These highlight the impact of substituent position and alkyl chain length:

- Electron-withdrawing groups (e.g., Cl) increase stability and resistance to hydrolysis.

- Alkyl chains (e.g., pentyl) enhance lipophilicity but may reduce target specificity.

Comparative Data Table

Research Findings and Implications

- Cinnamate: May improve binding to hydrophobic enzyme pockets but could limit solubility.

- Synthetic Accessibility: The esterification of the chromenone core is straightforward, allowing modular synthesis of derivatives for structure-activity relationship (SAR) studies.

Biological Activity

The compound 3-(1,3-benzothiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl 4-chlorobenzoate is a synthetic derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including anticancer, antimicrobial, antioxidant, anti-inflammatory, and hepatoprotective properties, supported by data from various studies.

Chemical Structure and Properties

The molecular formula of the compound is . Its structure includes a chromone core linked to a benzothiazole moiety, which is known to enhance biological activity through various mechanisms.

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. In vitro studies have shown that it inhibits the proliferation of cancer cell lines, particularly breast cancer (MCF-7) cells. The IC50 values reported for similar compounds in the class range from 0.47 µM to 16.1 µM, indicating potent activity against tumor cells .

Case Study: MCF-7 Cell Line

A study evaluated the effects of various derivatives on MCF-7 cells. The compound exhibited an IC50 value of approximately 9.54 µM, suggesting a moderate level of potency compared to other derivatives in the same class .

Antimicrobial Activity

The compound has shown promising antimicrobial activity against a range of pathogens. It effectively inhibits the growth of both Gram-positive and Gram-negative bacteria as well as fungi.

The antimicrobial action is believed to involve disruption of microbial membranes or interference with essential metabolic processes within the pathogens.

Antioxidant Properties

Preliminary studies indicate that the compound possesses antioxidant properties. The structure suggests potential radical-scavenging abilities, which are crucial for protecting cells from oxidative stress and related diseases.

Anti-inflammatory Effects

This compound has been reported to exhibit anti-inflammatory effects. Research suggests it may modulate inflammatory pathways relevant to conditions such as arthritis and other inflammatory disorders.

Hepatoprotective Potential

Studies have explored the hepatoprotective effects of this compound, indicating its potential to mitigate liver damage caused by toxins and alcohol. Mechanistic studies are ongoing to elucidate its protective effects on liver cells.

Summary of Biological Activities

| Biological Activity | Description | IC50 Values (µM) |

|---|---|---|

| Anticancer | Inhibition of cancer cell proliferation | 0.47 - 16.1 |

| Antimicrobial | Effective against bacteria and fungi | Not specified |

| Antioxidant | Radical-scavenging abilities | Not specified |

| Anti-inflammatory | Modulation of inflammatory pathways | Not specified |

| Hepatoprotective | Protection against liver damage | Not specified |

Q & A

Basic: What synthetic protocols are recommended for preparing 3-(1,3-benzothiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl 4-chlorobenzoate?

Answer:

The synthesis of benzothiazole-chromenone hybrids typically involves multi-step reactions. A general approach includes:

Coupling Reactions : Reacting a benzothiazole precursor (e.g., 2-aminothiophenol derivatives) with α,β-unsaturated carbonyl compounds (e.g., chromenone intermediates) under acidic conditions (dry HCl/ethanol) to form the benzothiazole ring .

Esterification : Introducing the 4-chlorobenzoate group via nucleophilic acyl substitution, using 4-chlorobenzoyl chloride and a base catalyst (e.g., triethylamine) in anhydrous dichloromethane .

Purification : Recrystallization from methanol or ethanol to obtain high-purity crystals for structural validation .

Basic: What safety and storage protocols are critical for handling this compound in laboratory settings?

Answer:

Key safety measures include:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and ANSI-approved goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors during synthesis or handling .

- Storage : Store in airtight containers under inert gas (N₂ or Ar) at 2–8°C in a dry, dark environment to prevent hydrolysis or photodegradation .

- Spill Management : Neutralize spills with dry sand or vermiculite, followed by disposal as hazardous waste .

Advanced: How can researchers resolve crystallographic data discrepancies during structural elucidation?

Answer:

Contradictions in X-ray diffraction data (e.g., anisotropic displacement parameters or unexpected torsion angles) require:

Refinement Tools : Use SHELXL for iterative refinement of atomic coordinates and thermal parameters, leveraging restraints for disordered regions .

Validation Software : Cross-validate results with WinGX/ORTEP to visualize hydrogen-bonding networks (e.g., N–H⋯O interactions) and confirm molecular packing .

Comparative Analysis : Benchmark against similar structures (e.g., 1,4-benzothiazin-3-ones) to identify conformational outliers in the chromenone or benzothiazole moieties .

Advanced: What strategies optimize the structure-activity relationship (SAR) for antimicrobial applications?

Answer:

To enhance antimicrobial efficacy:

Substituent Modification : Introduce electron-withdrawing groups (e.g., –NO₂ or –CF₃) at the benzothiazole C-6 position to improve membrane permeability .

In Silico Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities for bacterial targets like Mycobacterium tuberculosis enoyl-ACP reductase .

In Vitro Assays : Test against Gram-positive/negative panels using broth microdilution (MIC ≤ 1 µg/mL indicates high potency) .

Advanced: How should contradictory pharmacological data (e.g., IC₅₀ variability) be analyzed across studies?

Answer:

Address discrepancies via:

Meta-Analysis : Compile IC₅₀ values from multiple studies (e.g., antituburcular vs. antifungal assays) and normalize data using log-transformed dose-response curves .

Experimental Replication : Standardize assay conditions (e.g., cell line viability, ATP levels) to control for batch effects .

Mechanistic Profiling : Use transcriptomics (RNA-seq) or proteomics to identify off-target interactions that may explain divergent results .

Advanced: What methods validate the stability of this compound under physiological conditions?

Answer:

HPLC-MS Stability Studies : Incubate the compound in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) at 37°C for 24–72 hours. Monitor degradation products via high-resolution MS .

Thermogravimetric Analysis (TGA) : Assess thermal stability (5–10°C/min ramp under N₂) to determine decomposition thresholds (>200°C indicates suitability for formulation) .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., δ 7.8–8.2 ppm for benzothiazole protons; δ 165–170 ppm for ester carbonyl) .

- FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C–O ester linkage) .

- HRMS : Exact mass determination (e.g., m/z 429.05 [M+H]⁺ for C₂₄H₁₅ClNO₄S) .

Advanced: How can computational tools predict metabolic pathways for this compound?

Answer:

- ADMET Prediction : Use SwissADME or pkCSM to estimate hepatic clearance, CYP450 interactions, and metabolite formation (e.g., hydroxylation at the chromenone C-8 methyl group) .

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites prone to Phase I/II metabolism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.